molecular formula C11H17N B158921 2-Ethyl-4-(propan-2-yl)aniline CAS No. 126476-51-5

2-Ethyl-4-(propan-2-yl)aniline

Cat. No. B158921
M. Wt: 163.26 g/mol
InChI Key: ATBCQJVQEKHHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(propan-2-yl)aniline, also known as EI, is a chemical compound that has been widely used in scientific research. It belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. EI has been found to have a variety of applications in scientific research, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. In

Mechanism Of Action

The mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and quinone imines, which can react with cellular macromolecules, such as proteins, nucleic acids, and lipids. These reactions can lead to oxidative damage, DNA strand breaks, and cell death. 2-Ethyl-4-(propan-2-yl)aniline has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter degradation, respectively.

Biochemical And Physiological Effects

2-Ethyl-4-(propan-2-yl)aniline has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. At high concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce oxidative stress, DNA damage, and apoptosis, which can lead to cell death. In animal studies, 2-Ethyl-4-(propan-2-yl)aniline has been found to affect the central nervous system, cardiovascular system, and reproductive system, but the exact mechanisms of these effects are not well understood.

Advantages And Limitations For Lab Experiments

2-Ethyl-4-(propan-2-yl)aniline has several advantages for lab experiments, including its high purity, stability, and availability. It can be easily synthesized and purified, and it is commercially available from many chemical suppliers. However, 2-Ethyl-4-(propan-2-yl)aniline also has several limitations for lab experiments, including its potential toxicity, instability in aqueous solutions, and lack of selectivity for certain enzymes and cellular targets. Careful handling and storage are required to minimize the risk of exposure to 2-Ethyl-4-(propan-2-yl)aniline, and additional experiments are needed to determine its selectivity and specificity for different enzymes and cellular targets.

Future Directions

There are several future directions for research on 2-Ethyl-4-(propan-2-yl)aniline, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, its role in oxidative stress and inflammation, and its interactions with other cellular targets, such as ion channels and transporters. Further studies are needed to elucidate the mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline, to optimize its synthesis and purification methods, and to develop new assays and probes for its detection and quantification. Overall, 2-Ethyl-4-(propan-2-yl)aniline has great potential for scientific research, and its applications and implications are still being explored.

Synthesis Methods

There are several methods for synthesizing 2-Ethyl-4-(propan-2-yl)aniline, but the most common one is the reaction of 2-ethylphenol with isopropylamine. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to form 2-Ethyl-4-(propan-2-yl)aniline. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and concentration of the reactants.

Scientific Research Applications

2-Ethyl-4-(propan-2-yl)aniline has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. As a reagent in chemical synthesis, 2-Ethyl-4-(propan-2-yl)aniline has been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. As a fluorescent probe, 2-Ethyl-4-(propan-2-yl)aniline has been used to label proteins and nucleic acids, and to detect changes in intracellular pH and calcium ion concentration. As a substrate for enzyme-catalyzed reactions, 2-Ethyl-4-(propan-2-yl)aniline has been used to study the kinetics and mechanisms of enzymes, such as cytochrome P450 and monoamine oxidase.

properties

CAS RN

126476-51-5

Product Name

2-Ethyl-4-(propan-2-yl)aniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3

InChI Key

ATBCQJVQEKHHNL-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(C)C)N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)C)N

synonyms

Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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